molecular formula C20H27NO2 B1583594 (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile CAS No. 77881-13-1

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile

Cat. No. B1583594
CAS RN: 77881-13-1
M. Wt: 313.4 g/mol
InChI Key: JYCSLUASXDFIEL-UHFFFAOYSA-N
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Description

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile, also known as 4-Androstene-3,17-dione or simply as Androstenedione, is a steroid hormone that is produced in the adrenal glands and gonads. It is a precursor to testosterone and estrone, which are important hormones for both males and females. Androstenedione has been studied for its potential use in scientific research, particularly in the fields of endocrinology, biochemistry, and physiology.

Mechanism of Action

Androstenedione acts as a precursor to testosterone and estrone, which are important hormones for both males and females. Testosterone is involved in the development of male secondary sexual characteristics, such as muscle mass and body hair growth, and is also important for sperm production. Estrone is involved in the regulation of the menstrual cycle in females.
Biochemical and Physiological Effects
Androstenedione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that androstenedione can stimulate the production of testosterone and estrone in various tissues, including the testes, ovaries, and adrenal glands. In vivo studies have shown that androstenedione can increase muscle mass and strength in athletes, although the effects are relatively modest.

Advantages and Limitations for Lab Experiments

One advantage of using androstenedione in lab experiments is that it is a relatively inexpensive and widely available steroid hormone precursor. It can be used to study the enzymatic pathways involved in steroid hormone synthesis, as well as the effects of steroid hormones on various physiological processes. One limitation of using androstenedione in lab experiments is that it is a relatively weak androgenic hormone, and its effects on muscle mass and strength are relatively modest compared to other androgenic hormones, such as testosterone.

Future Directions

There are a number of future directions for research on androstenedione. One area of research is the development of more potent and selective inhibitors of the enzymes involved in steroid hormone synthesis, such as CYP17A1. Another area of research is the development of more effective androgenic hormones for use in the treatment of conditions such as hypogonadism and muscle wasting. Finally, research is needed to better understand the role of androstenedione in the regulation of testosterone and estrone production, and its potential use as a diagnostic tool for endocrine disorders.

Scientific Research Applications

Androstenedione has been studied for its potential use in scientific research in a variety of fields. In endocrinology, it has been used to study the regulation of testosterone and estrone production. In biochemistry, it has been used to study the enzymatic pathways involved in steroid hormone synthesis. In physiology, it has been used to study the effects of steroid hormones on various physiological processes.

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-18-8-5-14(22)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19,23)12-21/h11,15-17,23H,3-10H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCSLUASXDFIEL-HLXURNFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C#N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999072
Record name 17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77881-13-1
Record name Androstenedione cyanohydrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77881-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077881131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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